Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate
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Overview
Description
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperidine derivative.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate
- 1-Methyl-4-(methylamino)piperidine
- tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s structural features allow for selective interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
694495-66-4 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-7-4-5-11(9(12)13-3)6-8(7)10-2/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
OJISLPGKEOEVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC |
Origin of Product |
United States |
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